

The Role of 2-Chloroadenosine in Purinergic Signaling: A Technical Guide

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Compound of Interest					
Compound Name:	2-Chloroadenosine				
Cat. No.:	B1664061	Get Quote			

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Introduction

2-Chloroadenosine (2-CADO), a synthetic analog of adenosine, serves as a critical tool in the study of purinergic signaling. Its enhanced metabolic stability compared to endogenous adenosine makes it a robust agonist for investigating the physiological and pathological roles of adenosine receptors.[1] This technical guide provides an in-depth overview of **2-Chloroadenosine**'s interaction with purinergic receptors, its downstream signaling pathways, and detailed experimental protocols for its characterization.

2-Chloroadenosine and Purinergic Receptor Interactions

2-Chloroadenosine is a non-selective agonist for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play vital roles in numerous physiological processes.[1] It exhibits varying affinities for the four main adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of **2-Chloroadenosine** for human adenosine receptors.



Table 1: Binding Affinities (Ki) of 2-Chloroadenosine for Human Adenosine Receptors

Receptor Subtype	Ki (nM)	Reference
A1	300	[2]
A ₂ A	80	[2]
A ₂ B	25500	
Аз	1900	

Table 2: Functional Potencies (EC50/IC50) of 2-Chloroadenosine

Receptor Subtype	Functional Assay	Effect	EC50/IC50	Reference
Aı	Adenylyl Cyclase Inhibition	Inhibition	IC50: 33 nM (rat)	
A ₂ A	Adenylyl Cyclase Stimulation	Stimulation	EC₅o: 3500 nM	_
A ₂ A	Platelet Aggregation Inhibition	Inhibition	IC50: 5 μM	_
Аз	Intracellular Ca ²⁺ Elevation	Stimulation	EC50: 5.5-13.9 μΜ	_

Signaling Pathways Modulated by 2-Chloroadenosine

The activation of adenosine receptors by **2-Chloroadenosine** initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and intracellular calcium levels.

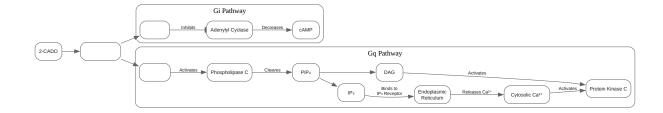
A1 Receptor Signaling (Gi-coupled)



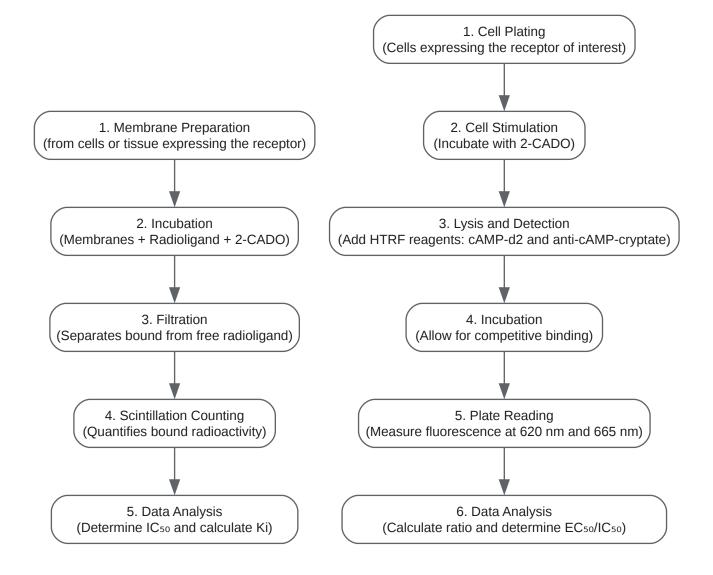
Activation of the A₁ receptor by **2-Chloroadenosine** leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.



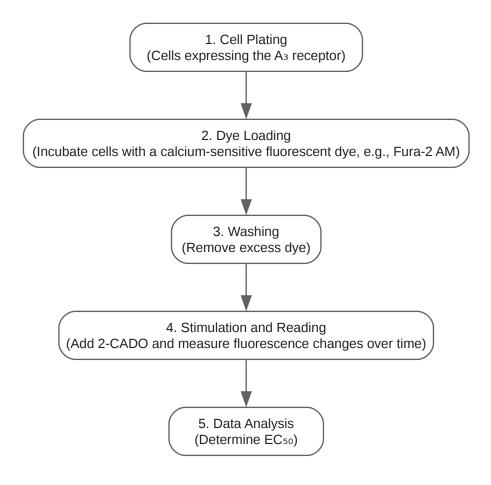












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